hexahydroindolizin-8(5H)-one
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Overview
Description
Hexahydroindolizin-8(5H)-one is an organic compound belonging to the class of indolizidines These compounds are characterized by a bicyclic structure containing a nitrogen atom
Mechanism of Action
Target of Action
Hexahydroindolizin-8(5H)-one, also known as Pumiliotoxin , primarily targets calcium channels . These channels play a crucial role in the regulation of calcium ion flow into cells, which is essential for various cellular functions, including muscle contraction .
Mode of Action
Pumiliotoxin interacts with its targets, the calcium channels, by binding to them and interfering with their normal function . This interference affects muscle contraction in both the heart and skeletal muscle .
Biochemical Pathways
This disruption can affect numerous cellular processes and pathways, particularly those involving muscle contraction .
Result of Action
The primary result of Pumiliotoxin’s action is the disruption of muscle contraction in the heart and skeletal muscle . This can lead to a variety of physiological effects, depending on the extent of the disruption and the specific muscles affected .
Biochemical Analysis
Biochemical Properties
Hexahydroindolizin-8(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to affect voltage-gated calcium channels, which are essential for muscle contraction in the heart and skeletal muscle . Additionally, this compound may block sodium and potassium channels in cells and inhibit calcium-dependent ATPase . These interactions highlight the compound’s potential impact on cellular ion homeostasis and energy metabolism.
Cellular Effects
This compound influences various types of cells and cellular processes. It interferes with muscle contraction by affecting calcium channels, leading to partial paralysis and difficulty in movement . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in calcium signaling and muscle contraction, thereby affecting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-gated calcium channels, sodium channels, and potassium channels . By binding to these channels, the compound disrupts the normal flow of ions, leading to altered cellular excitability and muscle contraction. Additionally, this compound inhibits calcium-dependent ATPase, which is crucial for maintaining cellular energy balance . These molecular interactions underline the compound’s potential as a modulator of cellular ion homeostasis and energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to the compound can lead to sustained alterations in cellular ion homeostasis and energy metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating calcium signaling and muscle contraction. At high doses, this compound can cause toxic effects, including severe muscle paralysis and disruption of cellular energy metabolism . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these metabolic pathways is crucial for elucidating the compound’s biological activities and potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical factors influencing its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydroindolizin-8(5H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the indolizidine ring system. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Hexahydroindolizin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Hexahydroindolizin-8(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: this compound can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- Pumiliotoxins
- Homopumiliotoxins
- Octahydroindolizin-8-ol
Properties
IUPAC Name |
2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKISQBVVUHMDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCCN2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547597 |
Source
|
Record name | Hexahydroindolizin-8(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2407-98-9 |
Source
|
Record name | Hexahydroindolizin-8(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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